N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
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Overview
Description
N-[(3-nitrophenyl)methylideneamino]-2-benzo[e]benzofurancarboxamide is a naphthofuran.
Scientific Research Applications
Synthesis and Biological Activity : A study synthesized various Schiff bases and azetidione derivatives from naphtho[2,1-b]furan-2-carbohydrazide, evaluating their antimicrobial and antioxidant activities. These compounds demonstrated significant potential in these areas (Devi et al., 2010).
Antibacterial and Antifungal Properties : Another research synthesized 1,2,4-Triazole derivatives from naphtho[2,1-b]furan-2-carbohydrazide and assessed their antibacterial and antifungal activities, indicating a potential application in combating microbial infections (Singala et al., 2018).
Synthesis and Characterization : A similar study involved the synthesis of novel 1,3,4-Oxadiazole derivatives from naphtho[2,1-b]furan-2-carbohydrazide, which were then characterized and evaluated for their antimicrobial properties (Darshansinh et al., 2018).
Pharmacological Studies : Research on the synthesis and activity evaluation of 2,3-dihydro-1H-pyrazoles linked to naphtho[2,1-b]furan revealed insights into their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing a broad spectrum of potential pharmacological uses (Kumaraswamy et al., 2008).
Nonlinear Optical Properties : Another study focused on the synthesis of azetidinone derivatives encompassing 3-Nitronaphtho[2,1-B]Furan, highlighting their non-linear optical properties. This suggests potential applications in fields like optical data storage and telecommunication (Devi et al., 2015).
Properties
Molecular Formula |
C20H13N3O4 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-20(22-21-12-13-4-3-6-15(10-13)23(25)26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-12H,(H,22,24)/b21-12+ |
InChI Key |
HSDFDMSYAUCFSY-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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